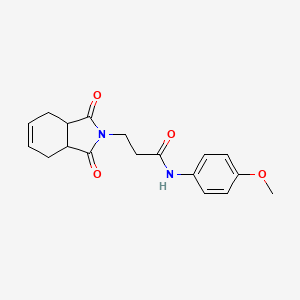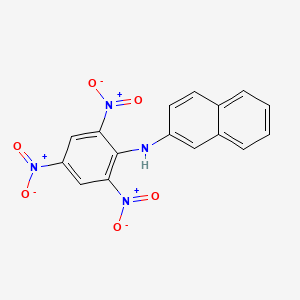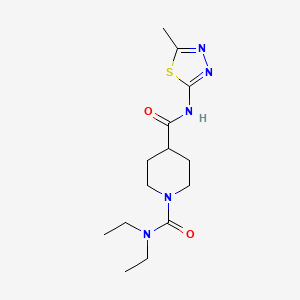![molecular formula C11H16N6OS2 B5409288 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5409288.png)
2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound that contains both triazole and thiadiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the formation of the triazole and thiadiazole rings followed by their coupling. One common method involves the reaction of 3-amino-1,2,4-triazole with appropriate reagents to form the triazole ring . The thiadiazole ring can be synthesized from thiosemicarbazide and carbon disulfide under basic conditions . The final coupling step involves the reaction of the triazole and thiadiazole intermediates under suitable conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
化学反应分析
Types of Reactions
2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The hydrogen atoms on the triazole and thiadiazole rings can be substituted with various functional groups
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the triazole and thiadiazole rings .
科学研究应用
2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Industry: As a component in the development of new materials with unique properties
作用机制
The mechanism of action of 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways in biological systems. The triazole and thiadiazole rings can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions, leading to the modulation of various biological processes .
相似化合物的比较
Similar Compounds
Similar compounds include other triazole and thiadiazole derivatives, such as:
- 1,2,4-Triazole-3-thione
- 5-(4-hydroxyphenyl)-4-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
Uniqueness
What sets 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide apart is its unique combination of triazole and thiadiazole rings, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various fields .
属性
IUPAC Name |
2-[(4,5-diethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6OS2/c1-4-8-14-16-11(17(8)5-2)19-6-9(18)12-10-15-13-7(3)20-10/h4-6H2,1-3H3,(H,12,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAADPOGEPQNOLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1CC)SCC(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(4-fluorobenzyl)-3-isopropyl-1-[2-(methylthio)-4-pyrimidinyl]-1,4-diazepan-5-one](/img/structure/B5409211.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B5409213.png)
![3-hydroxy-3-({[2-(4-hydroxyphenyl)ethyl]amino}methyl)-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5409225.png)
![methyl 4-[3-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B5409234.png)


![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5409243.png)

![3-{1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3-azetidinyl}pyridine](/img/structure/B5409265.png)
![(9-Benzyl-1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-yl) acetate;hydrochloride](/img/structure/B5409278.png)
![2-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5409285.png)
![3-(2-{[1-(2,2-dimethylpropyl)cyclopropyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5409301.png)
![[4-[(Z)-3-(4-acetamidoanilino)-2-benzamido-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate](/img/structure/B5409307.png)
![N-{3-[(2-methylphenyl)amino]-3-oxopropyl}-1,8-naphthyridine-2-carboxamide](/img/structure/B5409313.png)
